An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-methylpentane
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-methylpentane is a halogenated alkane with the chemical formula C₆H₁₃Cl. As a chiral molecule, it exists as four stereoisomers. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and reactivity, tailored for a technical audience in research and development.
Chemical and Physical Properties
2-Chloro-3-methylpentane is a flammable and irritating liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 2-Chloro-3-methylpentane
| Property | Value | Source |
| IUPAC Name | 2-chloro-3-methylpentane | [1] |
| Molecular Formula | C₆H₁₃Cl | [1] |
| Molecular Weight | 120.62 g/mol | [1] |
| CAS Number | 4325-48-8, 24319-09-3 | [1] |
| Appearance | Liquid | |
| Boiling Point | 117.7 °C at 760 mmHg | LookChem |
| Melting Point | -35.1 °C (estimate) | LookChem |
| Density | 0.863 g/cm³ | LookChem |
| Refractive Index | 1.4107 | LookChem |
| Flash Point | 20.8 °C | LookChem |
| Vapor Pressure | 23.6 mmHg at 25°C | LookChem |
| Solubility | Insoluble in water, soluble in organic solvents | |
| LogP | 2.80 | LookChem |
| Exact Mass | 120.0705781 Da | [1] |
Synthesis and Purification
A representative experimental protocol for the synthesis of 2-chloro-3-methylpentane from 3-methyl-2-pentanol (B47427) via an SN1 reaction is described below. This protocol is adapted from procedures for similar secondary alcohols and should be performed with appropriate safety precautions in a fume hood.
Experimental Protocol: Synthesis
Materials:
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3-methyl-2-pentanol
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Concentrated hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
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Separatory funnel
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Round-bottom flask
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Distillation apparatus
Procedure:
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In a separatory funnel, combine 3-methyl-2-pentanol and an excess of cold, concentrated hydrochloric acid.
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Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release pressure. The reaction mixture will separate into two layers.
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Allow the layers to fully separate. The upper organic layer contains the crude 2-chloro-3-methylpentane.
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Drain and discard the lower aqueous layer.
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Wash the organic layer with cold water, followed by a slow and careful addition of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release the carbon dioxide gas produced.
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Wash the organic layer with saturated sodium chloride solution (brine) to aid in the removal of water.
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Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or calcium chloride.
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Decant or filter the dried liquid into a round-bottom flask for purification.
Experimental Protocol: Purification
Procedure:
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Assemble a simple distillation apparatus.
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Heat the round-bottom flask containing the crude 2-chloro-3-methylpentane.
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Collect the fraction that distills at the boiling point of 2-chloro-3-methylpentane (approximately 117-118 °C).
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The purified product should be a clear, colorless liquid.
A general workflow for the synthesis and purification is illustrated in the following diagram.
Caption: General workflow for the synthesis and purification of 2-chloro-3-methylpentane.
Chemical Reactivity
2-Chloro-3-methylpentane, as a secondary alkyl halide, undergoes two primary types of reactions: nucleophilic substitution (SN2) and elimination (E2). The preferred pathway is dependent on the nature of the nucleophile/base and the reaction conditions.
Nucleophilic Substitution (SN2)
With a strong, non-bulky nucleophile, 2-chloro-3-methylpentane can undergo a bimolecular nucleophilic substitution (SN2) reaction. This reaction proceeds with an inversion of stereochemistry at the chiral center.
Caption: SN2 reaction pathway of 2-chloro-3-methylpentane.
Elimination (E2)
In the presence of a strong, sterically hindered base, 2-chloro-3-methylpentane will primarily undergo a bimolecular elimination (E2) reaction to form alkenes. According to Zaitsev's rule, the major product will be the more substituted (and therefore more stable) alkene.
Caption: E2 elimination reaction pathway of 2-chloro-3-methylpentane.
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of 2-chloro-3-methylpentane. While high-resolution spectra are often behind paywalls, data can be accessed through databases such as the NIST WebBook and SpectraBase.
Expected Spectroscopic Features:
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¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, distinct proton environments and diastereotopicity. Signals in the alkyl region (0.8-2.0 ppm) and a downfield signal for the proton attached to the carbon bearing the chlorine atom (around 3.5-4.0 ppm) are anticipated.
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¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the chlorine will be the most downfield signal among the sp³ hybridized carbons.
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IR Spectroscopy: The infrared spectrum will be characterized by C-H stretching and bending vibrations in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively. A C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns will correspond to the loss of alkyl groups and the chlorine atom.
Safety Information
2-Chloro-3-methylpentane is a flammable liquid and vapor. It causes skin and eye irritation and may cause respiratory irritation.[1]
GHS Hazard Statements:
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H226: Flammable liquid and vapor[1]
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H315: Causes skin irritation[1]
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H319: Causes serious eye irritation[1]
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H335: May cause respiratory irritation[1]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Applications in Research and Drug Development
While 2-chloro-3-methylpentane is not a common building block in drug development, alkyl halides, in general, are important intermediates in organic synthesis. They serve as precursors for the introduction of various functional groups through nucleophilic substitution and elimination reactions. The study of the reactivity of molecules like 2-chloro-3-methylpentane provides valuable insights into reaction mechanisms and stereochemical outcomes, which are fundamental concepts in the synthesis of complex pharmaceutical compounds.
Conclusion
This technical guide has summarized the key chemical properties, synthesis, reactivity, and safety information for 2-chloro-3-methylpentane. The provided data and experimental considerations are intended to be a valuable resource for researchers and scientists working with this and similar halogenated alkanes. The understanding of its chemical behavior is rooted in the fundamental principles of organic chemistry, which are broadly applicable in the field of drug development and materials science.
